4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate
Overview
Description
4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C14H9BrClNO5. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-bromo-2-chlorophenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding phenol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Sodium iodide (NaI) in acetone can be used to replace the bromine atom.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Nucleophilic substitution: 4-iodo-2-chlorophenyl (4-nitrophenoxy)acetate.
Reduction: 4-bromo-2-chlorophenyl (4-aminophenoxy)acetate.
Hydrolysis: 4-bromo-2-chlorophenol and 4-nitrophenoxyacetic acid.
Scientific Research Applications
4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chlorophenyl acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitrophenyl acetate: Lacks the bromine and chlorine atoms, resulting in different reactivity and biological activity.
2-chloro-4-nitrophenyl acetate: Similar structure but different substitution pattern, affecting its chemical and biological properties.
Uniqueness
4-bromo-2-chlorophenyl (4-nitrophenoxy)acetate is unique due to the combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl) 2-(4-nitrophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO5/c15-9-1-6-13(12(16)7-9)22-14(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHGTSANKGHXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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